2-Chloro-N-quinolin-3-ylpropanamide
Overview
Description
2-Chloro-N-quinolin-3-ylpropanamide is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is known for its unique structure, which includes a quinoline ring system, making it a valuable molecule for various research and development purposes.
Mechanism of Action
Target of Action
This compound is a derivative of quinoline, which is known to have diverse biological activities and can interact with various targets
Mode of Action
It’s known that quinoline derivatives can interact with their targets in different ways, such as inhibiting enzyme activity or disrupting cell membrane integrity . The specific interaction of 2-Chloro-N-quinolin-3-ylpropanamide with its targets needs to be elucidated through further studies.
Biochemical Pathways
Quinoline derivatives are known to influence various biochemical pathways, depending on their specific targets . More research is required to determine the exact pathways affected by this compound.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and overall pharmacological profile .
Result of Action
As a quinoline derivative, it may exhibit a range of biological activities, such as antimicrobial, anti-inflammatory, or antitumor effects
Action Environment
Factors such as pH, temperature, and presence of other molecules can potentially affect the compound’s activity .
Biochemical Analysis
Temporal Effects in Laboratory Settings
The effects of 2-Chloro-N-quinolin-3-ylpropanamide change over time in laboratory settings. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-tumor activity, without causing significant toxicity. At high doses, it can lead to toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. These interactions can affect metabolic flux and metabolite levels within cells . For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can either enhance or diminish its biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, this compound may be transported across cell membranes by ABC transporters, leading to its accumulation in specific tissues where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate signaling pathways and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-quinolin-3-ylpropanamide typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method includes the use of 2-chloroquinoline-3-carbaldehyde as a starting material, which undergoes nucleophilic substitution reactions to form the desired product . Catalysts such as piperidine, pyridine, and triethylamine are often used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-quinolin-3-ylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .
Scientific Research Applications
2-Chloro-N-quinolin-3-ylpropanamide has been extensively studied for its role in drug development, particularly in the treatment of cancer and infectious diseases. Clinical trials have shown promising results, with the compound exhibiting potent anti-tumor and anti-microbial activity. Additionally, it is used in organic synthesis as a building block for more complex molecules and in molecular studies to understand the behavior of quinoline derivatives.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Chloro-N-quinolin-3-ylpropanamide include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a chloro group and a quinoline ring, which enhances its reactivity and biological activity. This makes it a more potent candidate for drug development and other scientific applications.
Properties
IUPAC Name |
2-chloro-N-quinolin-3-ylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-8(13)12(16)15-10-6-9-4-2-3-5-11(9)14-7-10/h2-8H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZIQRTWMQQNOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2N=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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